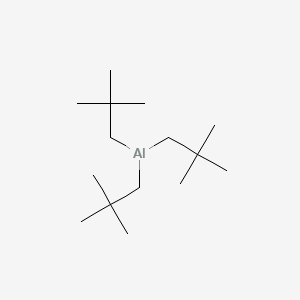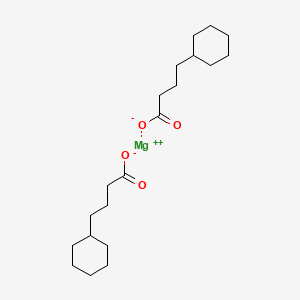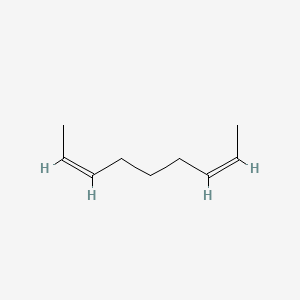
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different fields of research and industry. This particular compound is characterized by its two phenyl groups attached to the tetrazine ring, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methylating agents. One common method is the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it to dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Functionalized tetrazine derivatives with different substituents on the phenyl rings.
科学研究应用
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging biological molecules.
作用机制
The mechanism of action of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- involves its ability to act as a diene in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with dienophiles, which can be used for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or interacting with other organic compounds in material science.
相似化合物的比较
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl group, making it less reactive in certain reactions.
3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: Contains amino groups, which significantly alter its chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in electronic materials.
Uniqueness
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which enhances its reactivity and versatility in various chemical reactions. The presence of both phenyl and methyl groups allows for a broader range of applications compared to its analogs.
属性
CAS 编号 |
35401-80-0 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine |
InChI |
InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
InChI 键 |
NWSLGTNNYUDULG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)







